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molecular formula C10H13ClN2O3 B8801398 4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one

4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one

Cat. No. B8801398
M. Wt: 244.67 g/mol
InChI Key: GLUSLLVUVQEDNZ-UHFFFAOYSA-N
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Patent
US05616789

Procedure details

4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone from the previous step and 17 L of methanol were added to a 50 L round bottomed flask equipped with a glycol cooling jacket and a mechanical stirrer. The resulting solution was cooled to 0° C. and 87% KOH (1172 g 18.17 moles) was added in small portions over approximately 1 h. The mixture exothermed to 40° C. Following the addition, the mixture was stirred an additional 3 h. at ambient temperature. The reaction mixture was partitioned with 12 L of ethyl acetate and 12 L of H2O. The aqueous layer was extracted with ethyl acetate (2×4 L). The combined organic layers were washed with brine (2×10 L) and dried (MgSO4). The organic solution was clarified by filtration and concentrated to give a dark semi-solid. The crude material was added equally to two 22 L flasks. The material was suspended in 12 L hexanes/ethyl ether (2:1 ratio). The washed material was vacuum filtered on a Buchner funnel and air dried overnight to give 3,406 g (77% over 2 steps) of 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone as a dark tan solid suitable for further transformations. The product was purified by recrystallization from ethyl acetate/cyclohexane to give a white solid, mp=118°-120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 L
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1172 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
two
Quantity
22 L
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes ethyl ether
Quantity
12 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:15])[N:4]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][O:10]2)[N:5]=[CH:6][C:7]=1Cl.[OH-:16].[K+].[CH3:18]O>>[Cl:1][C:2]1[C:3](=[O:15])[N:4]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][O:10]2)[N:5]=[CH:6][C:7]=1[O:16][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C1OCCCC1)=O
Name
Quantity
17 L
Type
reactant
Smiles
CO
Step Two
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1172 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
two
Quantity
22 L
Type
reactant
Smiles
Step Five
Name
hexanes ethyl ether
Quantity
12 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred an additional 3 h. at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exothermed to 40° C
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with 12 L of ethyl acetate and 12 L of H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×4 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×10 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The organic solution was clarified by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark semi-solid
FILTRATION
Type
FILTRATION
Details
filtered on a Buchner funnel and air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(N(N=CC1OC)C1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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